molecular formula C20H18N2 B12807373 (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile CAS No. 57412-00-7

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile

Cat. No.: B12807373
CAS No.: 57412-00-7
M. Wt: 286.4 g/mol
InChI Key: UKDJQSWRMQQDNS-UHFFFAOYSA-N
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Description

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile is a complex organic compound with a unique structure that includes a benzo(a)carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the benzo(a)carbazole core, followed by the introduction of the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and use in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile include other benzo(a)carbazole derivatives and acetonitrile-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

CAS No.

57412-00-7

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile

InChI

InChI=1S/C20H18N2/c1-12-11-15(9-10-21)13(2)19-18(12)17-8-7-14-5-3-4-6-16(14)20(17)22-19/h3-6,11,22H,7-9H2,1-2H3

InChI Key

UKDJQSWRMQQDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)C4=CC=CC=C4CC3)C)CC#N

Origin of Product

United States

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